![molecular formula C17H12N4O2 B2648172 6-(3-Cyanobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034356-25-5](/img/structure/B2648172.png)
6-(3-Cyanobenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be related to 3-Cyanobenzoyl chloride . This compound is used in laboratory chemicals . It’s also related to the structure of EntE with 3-cyanobenzoyl adenylate analog .
Molecular Structure Analysis
The molecular structure of 3-Cyanobenzoyl chloride, a related compound, is C8H4ClNO . It has an average mass of 165.577 Da and a monoisotopic mass of 164.998138 Da .Physical And Chemical Properties Analysis
3-Cyanobenzoyl chloride, a related compound, is a solid with an off-white appearance . It has a melting point range of 38 - 44 °C and a boiling point range of 125 - 129 °C at 11 mmHg .Scientific Research Applications
Synthesis and Derivatives
One significant area of application involves the synthesis of polyfunctionally substituted derivatives, including pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds have been synthesized using precursors that undergo reactions leading to a variety of structurally complex molecules with potential for further chemical and pharmacological exploration (Aly, 2006).
Microwave-assisted Synthesis
Another application is the microwave-assisted synthesis of novel benzo[b][1,8]-naphthyridine-3-carbonitriles. This method offers a rapid and efficient pathway for the generation of these compounds, which could be leveraged for the development of new drugs or materials (S. K. Singh & K. Singh, 2011).
Potential Therapeutic Applications
Compounds within this class have also been investigated for their potential therapeutic applications. For example, derivatives have been explored for their antimicrobial activities, with some showing promising results against a range of microbial strains, potentially offering new avenues for antibiotic development (Mohamed et al., 2008).
Photophysical Properties
The photophysical properties of similar compounds have been investigated, revealing their potential use in analytical and diagnostic applications. Studies have explored their fluorescence properties, which could be useful in the development of fluorescent probes for biological and chemical sensing (Zayed & Kumar, 2017).
Antiproliferative Activity
Research into the antiproliferative activity of N-substituted derivatives of similar compounds has shown their potential in cancer research. Specific modifications to the molecular structure can significantly influence their biological activity, indicating their relevance in the design of new anticancer drugs (Bardasov et al., 2020).
Safety and Hazards
Future Directions
There are ongoing studies on the structural biology of nonribosomal peptide synthetases (NRPSs), which could potentially involve compounds like the one you’re asking about . The findings from these studies may be exploited to produce diversified aryl acid containing natural products and serve as a template for further directed evolution in combinatorial biosynthesis .
properties
IUPAC Name |
6-(3-cyanobenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c18-8-11-2-1-3-12(6-11)17(23)21-5-4-15-14(10-21)7-13(9-19)16(22)20-15/h1-3,6-7H,4-5,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUOJSPRJXAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Cyanobenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.